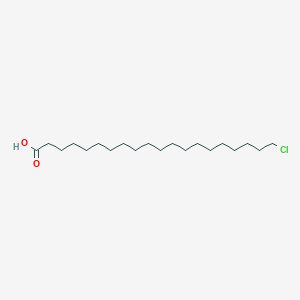

20-Chloroicosanoic acid

Beschreibung

20-Chloroicosanoic acid is a chlorinated derivative of eicosanoic acid (arachidic acid), a saturated 20-carbon fatty acid. The substitution of a hydrogen atom with chlorine at the terminal (ω) carbon introduces distinct physicochemical and biological properties. Chlorinated fatty acids are of interest in organic synthesis, material science, and biochemistry due to the electron-withdrawing effects of chlorine, which alter reactivity and intermolecular interactions compared to non-halogenated counterparts .

Eigenschaften

Molekularformel |

C20H39ClO2 |

|---|---|

Molekulargewicht |

347.0 g/mol |

IUPAC-Name |

20-chloroicosanoic acid |

InChI |

InChI=1S/C20H39ClO2/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20(22)23/h1-19H2,(H,22,23) |

InChI-Schlüssel |

XWHRXFJBCZXJHI-UHFFFAOYSA-N |

Kanonische SMILES |

C(CCCCCCCCCC(=O)O)CCCCCCCCCCl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 20-Chloroicosanoic acid typically involves the chlorination of eicosanoic acid. One common method is the direct chlorination of eicosanoic acid using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent over-chlorination and to ensure selective substitution at the 20th carbon.

Industrial Production Methods

Industrial production of 20-Chloroicosanoic acid may involve more scalable methods such as continuous flow chlorination processes. These methods allow for better control over reaction conditions and can produce larger quantities of the compound with high purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

20-Chloroicosanoic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding peroxides or other oxidized derivatives.

Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of peroxides or carboxylate derivatives.

Reduction: Formation of icosanoic acid.

Substitution: Formation of azidoicosanoic acid or cyanoicosanoic acid.

Wissenschaftliche Forschungsanwendungen

20-Chloroicosanoic acid has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of more complex chlorinated fatty acids and other derivatives.

Biology: Studied for its effects on cellular membranes and its potential role in modulating membrane fluidity and function.

Medicine: Investigated for its potential therapeutic applications, including its role in drug delivery systems and as a bioactive compound.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and lubricants.

Wirkmechanismus

The mechanism of action of 20-Chloroicosanoic acid involves its interaction with cellular membranes and enzymes. The chlorine atom can influence the compound’s hydrophobicity and its ability to integrate into lipid bilayers. This integration can affect membrane fluidity and permeability, potentially altering cellular processes. Additionally, 20-Chloroicosanoic acid may interact with specific enzymes, modulating their activity and influencing metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Eicosanoic Acid (Arachidic Acid)

- Structure : C20H40O2, fully saturated carboxylic acid.

- Molecular Weight : 312.53 g/mol.

- Physical Properties : Melting point = 75–77°C; LogP = 8.65 (indicative of high hydrophobicity) .

- Applications : Used as a lubricant, surfactant, and biochemical precursor.

Comparison: The absence of a chlorine atom in eicosanoic acid results in lower polarity and reduced chemical reactivity compared to 20-chloroicosanoic acid. The chloro-substituted analog likely exhibits a higher melting point and enhanced stability in radical reactions due to chlorine’s electronegativity .

20-Hydroxyicosanoic Acid

- Structure : C20H40O3, featuring a hydroxyl (-OH) group at the ω-position.

- Molecular Weight : 328.54 g/mol.

- Purity : Available at ≥98% for research use .

- Applications : Studied in lipidomics and as a biomarker for oxidative stress .

Comparison: The hydroxyl group increases hydrophilicity (lower LogP) compared to 20-chloroicosanoic acid. Biological interactions differ significantly: hydroxylated derivatives participate in oxidative pathways, whereas chloro-substituted analogs may exhibit inhibitory effects on enzymes due to steric and electronic perturbations .

Sciadonic Acid (5Z,11Z,14Z-20:3)

- Structure : Polyunsaturated 20-carbon acid with three double bonds.

- Molecular Weight : 306.5 g/mol.

- Biological Role: Identified in hormone-positive breast cancer tissue as a rare eicosanoid precursor .

Comparison: Unsaturation in sciadonic acid enhances membrane fluidity and metabolic turnover, contrasting with the rigidity imposed by chlorine in 20-chloroicosanoic acid. The latter’s bioactivity may involve interference with lipid signaling pathways .

20-(tert-Butoxy)-20-oxoicosanoic Acid

- Structure : C24H46O4, featuring a tert-butoxy ester and ketone group.

- Applications : Used in antibody-drug conjugate (ADC) linker synthesis for targeted therapies .

Comparison: The tert-butoxy group enhances solubility in organic solvents, whereas 20-chloroicosanoic acid’s hydrophobicity may limit its utility in aqueous systems. Both compounds serve as intermediates in pharmaceutical design, but the chloro derivative’s reactivity could enable unique conjugation strategies .

Data Table: Key Properties of 20-Chloroicosanoic Acid and Analogs

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Melting Point (°C) | LogP | Applications |

|---|---|---|---|---|---|---|

| 20-Chloroicosanoic Acid* | C20H39ClO2 | 346.98† | -Cl | ~80–85‡ | ~9.0‡ | Organic synthesis, enzyme inhibition |

| Eicosanoic Acid | C20H40O2 | 312.53 | None | 75–77 | 8.65 | Surfactants, lubricants |

| 20-Hydroxyicosanoic Acid | C20H40O3 | 328.54 | -OH | 95–98§ | 7.2§ | Lipidomics, biomarkers |

| Sciadonic Acid | C20H34O2 | 306.50 | 3 double bonds | N/A | 6.8 | Cancer research |

*Inferred data based on structural analogs ; †Calculated; ‡Estimated from chloroacetic acid derivatives ; §From hydroxy acid analogs .

Research Findings and Implications

- Synthetic Accessibility: Chlorination of eicosanoic acid likely follows electrophilic substitution or radical pathways, similar to chloroacetic acid production .

- Analytical Profiling: Ultrahigh-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS), as used for eicosanoids , could resolve 20-chloroicosanoic acid in complex matrices.

- Toxicity Considerations: Chloroacetic acid derivatives are associated with membrane irritation and metabolic disruption ; similar risks may extend to 20-chloroicosanoic acid, necessitating stringent handling protocols.

Q & A

Q. How should researchers address contradictions in reported biological activities of 20-Chloroicosanoic acid across studies?

- Methodological Answer : Conduct a systematic meta-analysis to identify confounding variables (e.g., cell line specificity, concentration ranges). Replicate experiments under standardized conditions (e.g., ATCC cell lines, controlled media). Use multivariate statistical models (ANOVA with post-hoc tests) to isolate causative factors. Cross-validate findings with orthogonal assays (e.g., CRISPR knockouts to confirm target pathways) .

Q. What computational strategies can predict the interaction of 20-Chloroicosanoic acid with lipid bilayers or enzymes?

- Methodological Answer : Employ molecular dynamics (MD) simulations (e.g., GROMACS) to model insertion kinetics into lipid membranes. Pair with density functional theory (DFT) calculations (B3LYP/6-31G*) to map electronic properties influencing reactivity. Validate predictions experimentally using surface plasmon resonance (SPR) for binding affinity or stopped-flow spectroscopy for kinetic parameters .

Q. How can researchers design experiments to elucidate the metabolic fate of 20-Chloroicosanoic acid in vivo?

- Methodological Answer : Use isotopic labeling (¹⁴C or ²H at the C20 position) to track metabolites via radio-HPLC or accelerator mass spectrometry (AMS). Combine with transcriptomic profiling (RNA-seq) of liver tissues to identify upregulated detoxification pathways. For ethical compliance, adhere to animal welfare protocols (e.g., 3Rs principles) and obtain institutional review board (IRB) approval .

Data Presentation and Reproducibility Guidelines

- Characterization Data : Include tables with NMR chemical shifts (δ ppm), HRMS m/z values, and chromatographic retention times. Compare with literature values for consistency .

- Statistical Reporting : Provide raw datasets, confidence intervals, and p-values in supplementary materials. Use tools like Prism or R for reproducibility .

- Ethical Compliance : Document informed consent procedures for human-derived samples and cite ethical approval codes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.